9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[45]decane is a complex organic molecule that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the pyridin-2-ylmethyl and 2,3-dimethoxyphenylmethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridin-2-ylmethyl group can be reduced to form a piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong nucleophiles like sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups into the spirocyclic core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may confer specific advantages in applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group may bind to metal ions or enzyme active sites, while the spirocyclic core provides structural stability. This compound may modulate biological pathways by inhibiting enzymes or blocking receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-ylmethyl)pyrimidine derivatives: These compounds share the pyridin-2-ylmethyl group and exhibit similar biological activities.
Spirocyclic amines: Compounds with spirocyclic cores that may have similar structural properties and reactivity.
Uniqueness
The uniqueness of 9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane lies in its combination of a spirocyclic core with both pyridin-2-ylmethyl and 2,3-dimethoxyphenylmethyl groups. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
9-[(2,3-dimethoxyphenyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-27-21-9-5-7-19(22(21)28-2)15-25-13-6-10-23(17-25)11-14-26(18-23)16-20-8-3-4-12-24-20/h3-5,7-9,12H,6,10-11,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJQWHOMWYARN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2)CCN(C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.